4-Chloro-2-methylpyrido[4,3-d]pyrimidine

Catalog No.
S15840289
CAS No.
M.F
C8H6ClN3
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylpyrido[4,3-d]pyrimidine

Product Name

4-Chloro-2-methylpyrido[4,3-d]pyrimidine

IUPAC Name

4-chloro-2-methylpyrido[4,3-d]pyrimidine

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C8H6ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3

InChI Key

UCUWETUKFQSXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)C(=N1)Cl

4-Chloro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the family of pyrido[4,3-d]pyrimidines. Its molecular formula is C8H6ClN3C_8H_6ClN_3 with a molecular weight of approximately 179.61 g/mol. This compound features a pyridine ring fused to a pyrimidine ring, with a chlorine atom and a methyl group at specific positions on the aromatic system. The unique structure contributes to its diverse chemical properties and biological activities.

The reactions involving 4-Chloro-2-methylpyrido[4,3-d]pyrimidine typically include electrophilic substitutions and nucleophilic additions due to the presence of the electron-withdrawing chlorine atom. Common reactions include:

  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to derivatives with different biological activities.
  • Cyclization reactions: The compound can undergo cyclization to form more complex structures, which may enhance its pharmacological properties.
  • Reactions with electrophiles: The methyl group can participate in electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

Research indicates that 4-Chloro-2-methylpyrido[4,3-d]pyrimidine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of various kinases and has shown promise in treating conditions such as cancer and autoimmune diseases. The compound's structural features allow it to interact effectively with biological targets, leading to its potential therapeutic applications.

Several synthetic routes have been developed for the preparation of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine. Key methods include:

  • Multi-step synthesis: A common approach involves starting from simpler pyridine and pyrimidine derivatives, followed by chlorination and methylation steps to introduce the desired substituents.
  • Cyclization methods: Utilizing precursors that can undergo cyclization reactions under acidic or basic conditions to form the fused ring system.
  • Improved synthesis techniques: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, such as using microwave-assisted synthesis or solvent-free conditions .

4-Chloro-2-methylpyrido[4,3-d]pyrimidine has various applications in medicinal chemistry and drug development:

  • Pharmaceutical development: Its derivatives are being explored as potential drugs targeting specific enzymes involved in disease processes.
  • Biochemical research: Used as a tool compound in studies investigating kinase activity and signaling pathways.
  • Material science: Investigated for use in developing new materials due to its unique electronic properties.

Interaction studies have shown that 4-Chloro-2-methylpyrido[4,3-d]pyrimidine can bind selectively to certain protein targets, influencing their activity. These studies often utilize techniques such as:

  • X-ray crystallography: To determine the binding modes and affinities of the compound with various targets.
  • Molecular docking simulations: To predict how well the compound fits into the active sites of target proteins.
  • Biological assays: To evaluate the functional consequences of these interactions on cellular processes.

Several compounds share structural similarities with 4-Chloro-2-methylpyrido[4,3-d]pyrimidine. These include:

Compound NameCAS NumberSimilarity (%)Key Features
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine1029720-75-998%Contains two chlorine atoms; potential for increased reactivity.
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine1437436-16-290%Incorporates difluoromethyl group; may enhance lipophilicity.
4-Chloropyrido[3,4-d]pyrimidine hydrochloride1820642-26-989%Salt form; used for solubility improvements in formulations.
4-Chloropyrido[3,4-d]pyrimidine51752-67-189%Lacks methyl substitution; may exhibit different biological profiles.
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine161333-99-989%Isopropyl group may influence steric effects and binding affinity.

These compounds highlight the structural diversity within the pyrido[3,4-d]pyrimidine class while emphasizing the unique properties imparted by specific substituents on the core structure of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine. Each variant presents opportunities for tailored biological activities and applications in drug discovery.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

179.0250249 g/mol

Monoisotopic Mass

179.0250249 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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